

Physical and chemical characteristics of 1-(Pyridin-3-yl)propan-2-one

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Compound of Interest

Compound Name: 1-(Pyridin-3-yl)propan-2-one

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An In-depth Technical Guide on 1-(Pyridin-3-yl)propan-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding **1-(Pyridin-3-yl)propan-2-one**. Significant gaps in the literature exist for this specific compound, particularly concerning experimental physical and chemical data, detailed synthetic protocols, and its biological activity. Much of the available data pertains to its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, or related pyridine derivatives.

Introduction

1-(Pyridin-3-yl)propan-2-one, with the CAS number 6302-03-0, is a heterocyclic ketone. Its structure, featuring a pyridine ring linked to a propanone moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine nucleus is a common scaffold in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities.^{[1][2]} This guide aims to consolidate the known physical, chemical, and potential biological characteristics of **1-(Pyridin-3-yl)propan-2-one**, while also highlighting areas where further research is required.

Physicochemical Characteristics

Detailed experimental data for the physical and chemical properties of **1-(Pyridin-3-yl)propan-2-one** are not readily available in the public domain. The information presented below is a combination of data for the target compound where available, and for its isomers and related compounds to provide a comparative context.

Table 1: Physical and Chemical Properties of **1-(Pyridin-3-yl)propan-2-one** and Its Isomers

Property	1-(Pyridin-3-yl)propan-2-one	1-(Pyridin-2-yl)propan-2-one	1-(Pyridin-4-yl)propan-2-one
CAS Number	6302-03-0	6302-02-9[3][4]	6304-16-1
Molecular Formula	C ₈ H ₉ NO	C ₈ H ₉ NO[3][4]	C ₈ H ₉ NO
Molecular Weight	135.16 g/mol	135.16 g/mol [3][4]	135.16 g/mol
Physical Form	Not Available	Solid[4]	Not Available
Melting Point	Not Available	Not Available	Not Available
Boiling Point	Not Available	175-180 °C (at 2.50 Torr)[5][6]	Not Available
Density	Not Available	1.046 ± 0.06 g/cm ³ (Predicted)[5]	Not Available

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(Pyridin-3-yl)propan-2-one** are not available in the provided search results. Commercial suppliers suggest that such data may be available upon request. For comparative purposes, some spectroscopic information for the 1-(pyridin-2-yl)propan-2-one isomer is available.[7]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **1-(Pyridin-3-yl)propan-2-one** is not described in the available literature. However, synthetic routes for its isomers and related compounds can provide insights into potential methodologies.

Potential Synthetic Pathway

A plausible synthetic route for **1-(pyridin-3-yl)propan-2-one** could involve the reaction of a 3-pyridylacetic acid derivative with a methylating agent, or the oxidation of the corresponding secondary alcohol, 1-(pyridin-3-yl)propan-2-ol. The synthesis of the related compound 2-(pyridin-3-yl)propan-2-ol has been reported to start from 3-acetylpyridine, suggesting that this could be a key precursor.^[8]

Synthesis of 1-(4-pyridinyl)-2-propanone (Isomer)

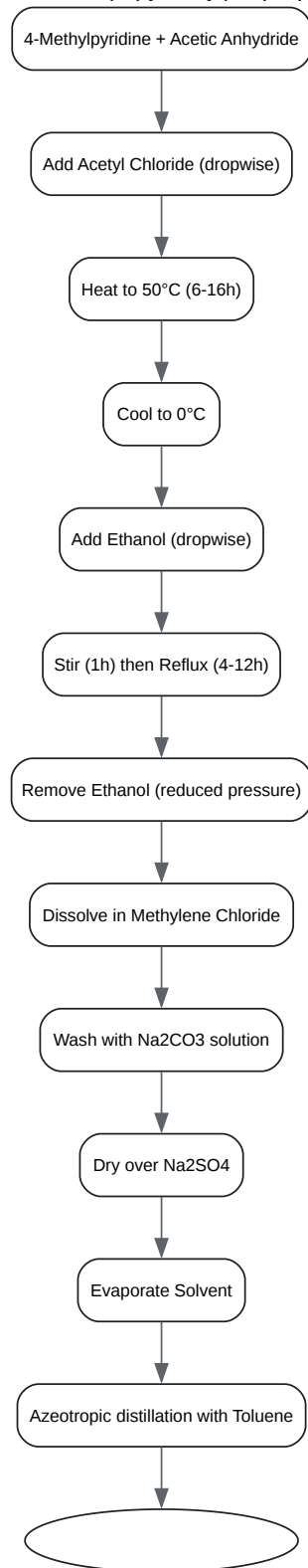
A reported synthesis for the isomer 1-(4-pyridinyl)-2-propanone involves the reaction of 4-methylpyridine with acetic anhydride in the presence of acetyl chloride.^[5]

Experimental Protocol (for 1-(4-pyridinyl)-2-propanone):^[5]

- To a mixture of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, acetyl chloride (1 ml) is added dropwise over 5-10 minutes.
- The solution is then warmed to 50°C for 6-16 hours.
- The reaction mixture is cooled to 0°C, and ethanol (100 ml) is added dropwise.
- The mixture is stirred for 1 hour, followed by refluxing for 4-12 hours.
- The ethanol is removed under reduced pressure.
- The residue is taken up in methylene chloride (100-150 ml) and washed twice with saturated sodium carbonate solution (50 ml portions).
- The organic layer is dried over sodium sulfate and evaporated under reduced pressure.
- Toluene is added to the residue, and excess 4-methylpyridine is removed by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.

Workflow for the Synthesis of 1-(4-pyridinyl)-2-propanone

Synthesis of 1-(4-pyridinyl)-2-propanone



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Caption: A flowchart illustrating the key steps in the synthesis of 1-(4-pyridinyl)-2-propanone.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for **1-(Pyridin-3-yl)propan-2-one**.

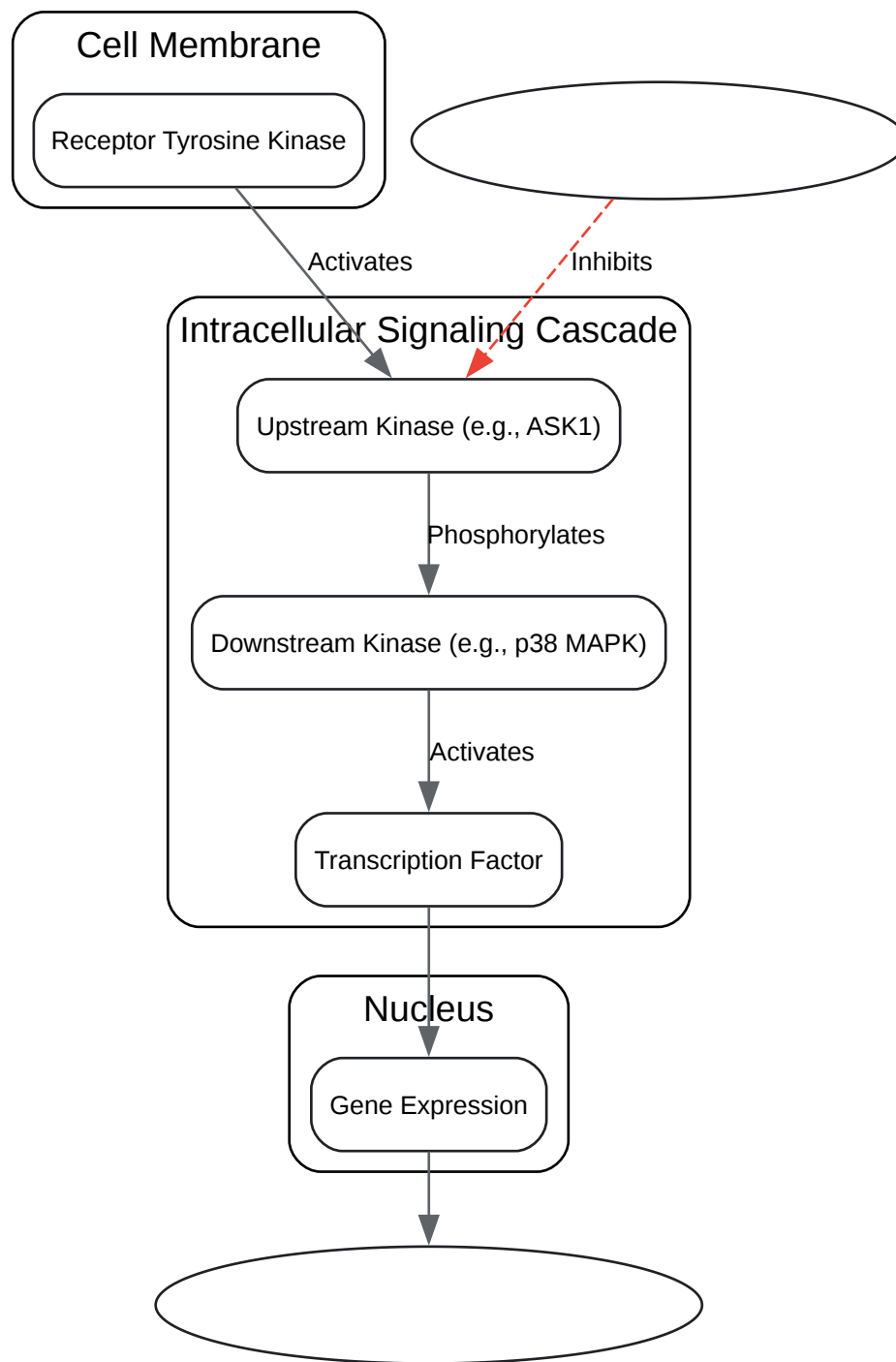
However, the broader class of pyridine and pyridinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including:

- **Enzyme Inhibition:** Metyrapone, a derivative of 1,2-di(pyridin-3-yl)propan-1-one, is a known inhibitor of 11 β -hydroxylase, an enzyme involved in steroid biosynthesis.[9] This suggests that pyridyl-propanone scaffolds could be explored for their enzyme inhibitory potential.
- **Antimicrobial Activity:** Some pyridinone derivatives have been investigated as antibacterial agents.[2]
- **Kinase Inhibition:** Pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]
- **Receptor Antagonism:** Certain pyridinone derivatives have been developed as potent non-competitive antagonists of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA).[2]

Given the lack of specific data for **1-(Pyridin-3-yl)propan-2-one**, a hypothetical signaling pathway diagram based on the activity of related kinase inhibitors is presented for illustrative purposes only.

Hypothetical Kinase Inhibition Pathway

Hypothetical Kinase Inhibition by a Pyridine Derivative



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Caption: A generalized diagram showing a potential mechanism of action where a pyridine derivative could inhibit an upstream kinase, thereby affecting a downstream signaling cascade.

This is a hypothetical representation and has not been experimentally validated for **1-(Pyridin-3-yl)propan-2-one**.

Conclusion and Future Directions

1-(Pyridin-3-yl)propan-2-one is a chemical entity with potential applications in various fields of chemical and pharmaceutical research. However, a comprehensive understanding of its properties and biological functions is currently hampered by a significant lack of publicly available experimental data.

Future research should focus on:

- Developing and publishing a robust and scalable synthetic protocol.
- Thorough characterization of its physical and chemical properties through experimental determination of its melting point, boiling point, density, and spectroscopic analyses (NMR, IR, MS).
- Screening for biological activity against a range of targets, including enzymes (kinases, hydroxylases) and receptors, to elucidate its pharmacological potential.

The generation of such fundamental data is crucial for unlocking the potential of **1-(Pyridin-3-yl)propan-2-one** and enabling its use in drug discovery and materials science.

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